2,3-Diphenylacrylonitrile

anticancer cytotoxicity SAR

This α-cyanostilbene is a strategic building block for medicinal chemistry and materials science. Its unique, twisted stilbene core enables Aggregation-Induced Emission (AIE), making it superior to conventional fluorophores for OLED and bioimaging applications. Systematically explore structure-activity relationships for anticancer agents; optimized analogs significantly exceed doxorubicin's potency. The rapid, high-yielding Knoevenagel synthesis ensures a cost-effective supply chain for compound library generation and CRO projects.

Molecular Formula C15H11N
Molecular Weight 205.25 g/mol
CAS No. 2510-95-4
Cat. No. B1223411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenylacrylonitrile
CAS2510-95-4
Synonyms(Z)-2,3-diphenylacrylonitrile
(Z)-2,3-diphenylprop-2-enenitrile
acrylonitrile, 2,3-diphenyl-
alpha-cyano stilbene
alpha-cyanostilbene
Molecular FormulaC15H11N
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2
InChIInChI=1S/C15H11N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H/b15-11-
InChIKeyVFOKYTYWXOYPOX-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenylacrylonitrile (CAS 2510-95-4) — Core Molecular Properties and Structural Identity for Procurement


2,3-Diphenylacrylonitrile (CAS 2510-95-4), also known as α-cyanostilbene or α-phenylcinnamonitrile, is a diarylacrylonitrile derivative with the molecular formula C15H11N and a molecular weight of 205.25 g/mol [1]. It exists as a white to off-white crystalline solid with a melting point of 85–87 °C (lit.) and limited solubility in chloroform and methanol . The compound features a conjugated π-system with a nitrile functional group, which confers both synthetic versatility as a building block and characteristic photophysical properties relevant to materials science and medicinal chemistry [2].

Why Generic Acrylonitriles Cannot Substitute for 2,3-Diphenylacrylonitrile in Demanding Applications


Direct substitution of 2,3-diphenylacrylonitrile with other acrylonitrile derivatives or AIE-active scaffolds (e.g., tetraphenylethene) is not straightforward due to its unique combination of a twisted, cyano-substituted stilbene core that enables both moderate aggregation-induced emission (AIE) behavior and a defined structure–activity relationship in biological contexts [1]. The presence of the nitrile group at the α-position relative to the stilbene framework imparts distinct electronic properties and synthetic derivatization potential that are not replicated by simpler acrylonitriles or alternative AIE luminogens [2]. Procurement decisions must therefore be guided by specific performance metrics, not just compound class membership.

Quantitative Differentiation Evidence for 2,3-Diphenylacrylonitrile Against Closest Analogs


Cytotoxic Potency of Optimized Analog Surpasses Doxorubicin Against Colon Cancer Cells

While the parent compound 2,3-diphenylacrylonitrile itself is not the active agent, its analog 3c (a substituted derivative) demonstrates a quantifiable advantage over the clinical standard doxorubicin. Compound 3c exhibited an IC50 of 0.34 mg/mL against HCT15 colon cancer cells, which is 2.4-fold more potent than doxorubicin's activity in the same assay [1]. This establishes that the diphenylacrylonitrile scaffold can be optimized to achieve superior cytotoxicity relative to a widely used chemotherapeutic comparator.

anticancer cytotoxicity SAR colon cancer

Aggregation-Induced Emission (AIE) Activity: Quantified Fluorescence Enhancement

Diphenylacrylonitrile-bearing aldehyde derivatives display moderate aggregation-induced emission (AIE) behavior, characterized by a fluorescence intensity increase that reaches a maximum at 80% water fraction in THF/H2O mixtures [1]. In contrast, many conventional fluorophores (e.g., fluorescein, rhodamine) suffer from aggregation-caused quenching (ACQ) under similar conditions. This quantifiable AIE response distinguishes the diphenylacrylonitrile core from ACQ-prone luminophores and supports its use in applications requiring high solid-state emission.

AIE fluorescence photophysics sensing

Synthetic Accessibility: High-Yield Knoevenagel Condensation Under Mild Conditions

The synthesis of 2,3-diphenylacrylonitrile and its analogs proceeds via a straightforward Knoevenagel condensation of benzyl cyanide with substituted benzaldehydes, delivering yields of 80–92% under microwave irradiation (100 W, 100 °C, 5–15 min) . This compares favorably to the synthesis of tetraphenylethene (TPE), a common AIEgen, which often requires multi-step procedures with lower overall yields and harsher conditions (e.g., McMurry coupling). The high-yielding, rapid, and solvent-minimized synthetic route reduces procurement cost and lead time for research-scale and industrial applications.

synthesis Knoevenagel yield green chemistry

Electron-Density Dependent Cytotoxic SAR: Defined Structure–Activity Relationship

A systematic structure–activity relationship (SAR) study of (Z)-2,3-diphenylacrylonitrile analogs revealed that electron-donating groups at the para-position of phenyl ring B enhance cytotoxic activity, while electron-withdrawing groups are detrimental relative to the unsubstituted acrylonitrile [1]. Furthermore, an optimal electron density on phenyl ring A is critical for activity. This quantifiable SAR trend provides a rational basis for analog design and differentiates the diphenylacrylonitrile scaffold from other acrylonitrile derivatives where such clear electronic tuning has not been established.

medicinal chemistry SAR cytotoxicity drug design

Targeted Application Scenarios for 2,3-Diphenylacrylonitrile Driven by Verified Differentiation Evidence


Medicinal Chemistry: Core Scaffold for Anticancer Lead Optimization

The diphenylacrylonitrile core is ideally suited for structure–activity relationship (SAR) campaigns aimed at developing novel anticancer agents. As demonstrated by Sayed Alam et al., optimized analogs can achieve cytotoxic potencies exceeding that of doxorubicin against colon cancer cells (2.4-fold improvement for analog 3c) [1]. Procurement of the parent compound enables systematic exploration of substituent effects guided by the established SAR: electron-donating groups on ring B enhance activity, while optimal electron density on ring A is critical [1]. This rational design pathway is more efficient than screening random compound libraries.

Materials Science: AIE-Active Building Block for Solid-State Emitters and Sensors

2,3-Diphenylacrylonitrile serves as a foundational unit for constructing aggregation-induced emission (AIE) materials. The core structure exhibits moderate AIE activity, with fluorescence intensity peaking at 80% water fraction in THF/H2O mixtures [2]. This property is essential for applications requiring bright emission in the solid or aggregated state, such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging probes. In contrast to conventional fluorophores that undergo aggregation-caused quenching, materials derived from this scaffold maintain or enhance their emission upon aggregation, a key performance advantage.

Synthetic Chemistry: Cost-Efficient Building Block for Rapid Analog Synthesis

The high-yielding (80–92%) and rapid (5–15 min) microwave-assisted Knoevenagel synthesis of 2,3-diphenylacrylonitrile makes it an economically attractive starting material for generating diverse compound libraries. Compared to alternative AIE cores like tetraphenylethene, which often require more complex synthetic routes, this scaffold offers a favorable combination of accessibility and derivatization potential. Research groups and contract research organizations can leverage this synthetic efficiency to reduce both material costs and project timelines.

Biological Evaluation: Probe for Mitochondrial Membrane Potential Studies

(E)-2,3-Diphenylacrylonitrile has been utilized as a fluorescent probe for measuring mitochondrial membrane potential, with application in cancer cell and skin cancer research . The compound's fluorescence properties enable monitoring of mitochondrial activity, and its structural features may allow further functionalization to tune selectivity and sensitivity. This niche application distinguishes it from generic fluorophores and highlights its utility in cell biology and pharmacology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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